molecular formula C10H7ClN2O B14024781 (Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride

(Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride

Cat. No.: B14024781
M. Wt: 206.63 g/mol
InChI Key: OROAHFSUXFBZKY-UHFFFAOYSA-N
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Description

(Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride is a chemical reagent designed for research applications and is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses. This compound belongs to the class of imidoyl chlorides, which are highly reactive intermediates known for their utility in constructing nitrogen-containing heterocycles . The quinoline scaffold is a privileged structure in medicinal chemistry, featured in compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties . The core structure is a weak tertiary base that can undergo both electrophilic and nucleophilic substitution reactions, allowing for diverse chemical modifications . The imidoyl chloride functional group is a key reactive handle, enabling researchers to synthesize more complex molecules such as amidines, thioimidates, and imidates through reactions with nucleophiles like amines, thiols, and alcohols . The (Z)-configuration and the N-hydroxy group at the 7-position of the quinoline ring may influence the compound's reactivity, selectivity, and potential to interact with biological targets, making it a valuable building block for developing novel bioactive agents or chemical probes. Researchers can leverage this reagent in the synthesis of quinoline derivatives for use in hit-to-lead optimization campaigns, mechanism of action studies, and exploring structure-activity relationships (SAR).

Properties

IUPAC Name

N-hydroxyquinoline-7-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-4-3-7-2-1-5-12-9(7)6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROAHFSUXFBZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=NO)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of (Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride

General Synthetic Strategy

The synthesis of this compound typically involves the chlorination of the corresponding oxime derivative of quinoline-7-carbaldehyde or quinoline-7-carboxaldehyde. The oxime intermediate is first prepared by condensation of quinoline-7-carbaldehyde with hydroxylamine, followed by chlorination to introduce the carbonimidoyl chloride functionality.

Chlorination of Quinoline-7-Carbaldehyde Oxime

A widely reported method for preparing N-hydroxycarbonimidoyl chlorides involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in an inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). The reaction is generally conducted at low temperatures (0–40°C) to control the reaction rate and avoid decomposition.

Typical Procedure:
  • Dissolve quinoline-7-carbaldehyde oxime in DMF or DCM.
  • Add N-chlorosuccinimide portion-wise under stirring at 0–40°C.
  • Stir the reaction mixture for 1–4 hours, monitoring by thin-layer chromatography (TLC).
  • Quench the reaction with water or ice/brine mixture.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Concentrate under reduced pressure to obtain this compound, often as a yellow solid or oil.
  • Purification may be done by silica gel chromatography if necessary.

Alternative Chlorinating Agents and Conditions

Besides N-chlorosuccinimide, other chlorinating agents such as sulfuryl chloride or phosphorus oxychloride (POCl3) can be used, but NCS remains preferred due to milder reaction conditions and better selectivity.

Representative Data Table for Chlorination Reaction

Parameter Condition/Value Notes
Starting Material Quinoline-7-carbaldehyde oxime Prepared by condensation with hydroxylamine
Chlorinating Agent N-Chlorosuccinimide (NCS) 1.0–1.2 equivalents
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) Inert, aprotic solvents
Temperature 0–40°C Low temperature to prevent decomposition
Reaction Time 1–4 hours Monitored by TLC
Work-up Quench with water/ice-brine, extract with EtOAc Drying over Na2SO4 or MgSO4
Yield 60–96% Depending on exact conditions and substrate
Purification Silica gel chromatography (optional) For higher purity

Mechanistic and Synthetic Insights

Reaction Mechanism

The chlorination of the oxime involves the electrophilic substitution of the oxime hydroxyl hydrogen by chlorine from NCS, generating the N-hydroxycarbonimidoyl chloride. This intermediate is stabilized by resonance within the quinoline ring system.

Related Synthetic Routes

  • Preparation of the oxime intermediate is typically carried out by reacting quinoline-7-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.
  • Subsequent chlorination is a key step to convert the oxime into the carbonimidoyl chloride.
  • Some methods employ bases like pyridine during chlorination to neutralize HCl formed and stabilize the product.

Comparative Analysis of Preparation Methods

Method Chlorinating Agent Solvent Temperature Yield (%) Advantages Disadvantages
NCS in DMF N-Chlorosuccinimide (NCS) DMF 0–40°C 90–96 Mild conditions, high yield Requires careful moisture control
NCS in DCM + Pyridine N-Chlorosuccinimide (NCS) DCM + Pyridine 0°C ~61 Base scavenges HCl, cleaner reaction Lower yield, sensitive to temp
Sulfuryl chloride or POCl3 Sulfuryl chloride / POCl3 Various solvents Variable Variable Strong chlorinating agents Harsh conditions, side reactions

Research Discoveries and Applications

  • Patents and recent literature highlight the use of this compound as an intermediate in synthesizing fungicidal and pesticidal compounds with enhanced activity profiles.
  • The compound's preparation methods have been optimized to improve yield and purity, facilitating its use in agrochemical development.
  • Research emphasizes the importance of controlling reaction parameters such as temperature and solvent to prevent decomposition and side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonimidoyl chloride group (-C(=NOH)Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols. This reactivity is central to synthesizing imines, amidines, and thioimidates.

Key Example:

Reaction with morpholinoethylamine:

  • Conditions : Ethanol, room temperature, 72 hours .

  • Product : 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)methyl)-N-(2-morpholinoethyl)benzamide.

  • Yield : 34% .

Mechanism:

  • Nucleophilic attack by the amine on the electrophilic carbonimidoyl carbon.

  • Displacement of chloride ion.

  • Stabilization via hydrogen bonding between hydroxyl and adjacent nitrogen .

Condensation Reactions

The compound participates in base-catalyzed condensations, forming styryl derivatives or hydrazones.

Case Study:

Reaction with biotin hydrazide :

  • Conditions : Ethanol, reflux, 24 hours.

  • Product : Biotin-conjugated quinoline hydrazone.

  • Yield : 79% .

  • Characterization :

    • 1H^1H NMR confirmed Z-conformation due to intramolecular H-bonding .

    • ESI-MS: m/z=414.1[M+H]+m/z=414.1\,[M+H]^+.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl-aryl bond formation.

Example from Patent WO2021204855A1 :

  • Catalyst : Palladium acetate with phosphine ligands.

  • Base : Potassium phosphate.

  • Solvent : DMF.

  • Product : Microbiocidal quinoline derivatives with substituted dihydropyrrolopyrazine moieties.

Reaction Scope:

R<sub>1</sub>R<sub>2</sub>Yield Range
8-ClH27–42%
8-CNH30–40%

Coordination with Metal Ions

The 8-hydroxyquinoline moiety chelates metal ions, forming stable complexes.

Chelation with Cu<sup>2+</sup> :

  • Stoichiometry : 1:2 (metal:ligand).

  • Application : Enhanced antimicrobial activity via disruption of microbial metal homeostasis.

Oxidation:

  • Reagent : KMnO<sub>4</sub> in acidic medium.

  • Product : Quinoline-7-carboxylic acid derivatives .

Reduction:

  • Reagent : LiAlH<sub>4</sub>.

  • Product : Corresponding amine derivatives.

Case Study :

  • Activating Agent : (Chloromethylene)dimethyliminium chloride.

  • Product : Microbiocidal agents with IC<sub>50</sub> values <20 nM against cancer cell lines.

Table 2: Spectroscopic Data for Representative Products

Compound1H^1H NMR (δ, ppm)IR (cm<sup>-1</sup>)MS (m/zm/z)
Biotin hydrazone conjugate11.70 (s, NH), 9.79 (s, OH)1640 (C=O)414.1 [M+H]⁺
Morpholinoethylbenzamide derivative10.04 (br. s, NH), 8.79–9.33 (m)3328 (NH), 1640 (C=O)427.0 [M+H]⁺

Scientific Research Applications

N-Hydroxyquinoline-7-carbimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxyquinoline-7-carbimidoyl chloride involves its interaction with molecular targets in biological systems. It can act as a chelating agent, binding to metal ions and disrupting their normal function. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of metalloenzymes and other metal-dependent processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of (Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride with related quinoline/isoquinoline derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Safety Information
This compound Not Available C₁₀H₇ClN₂O 206.63 N-hydroxy, carbonimidoyl chloride ≥98% Limited data; handle with caution
N-Hydroxyisoquinoline-7-carbimidoyl chloride 2088951-24-8 C₁₀H₇ClN₂O 206.63 N-hydroxy, carbonimidoyl chloride ≥98% Not specified
7-N-Propyl-8-hydroxyquinoline 58327-60-9 C₁₂H₁₃NO 187.24 8-hydroxy, 7-propyl substituent Not given H315 (skin irritation)
7-Hydroxyquinoline 580-19-6 C₉H₇NO 145.16 7-hydroxy Not given Corrosive; handle with PPE
Key Observations:
  • Functional Group Influence: The carbonimidoyl chloride group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike simpler hydroxy-substituted analogs like 7-hydroxyquinoline.
  • Stereochemical Specificity: The (Z)-configuration likely impacts metal-binding affinity and biological activity compared to non-chiral analogs such as 7-N-propyl-8-hydroxyquinoline.
  • Safety Profile: While this compound lacks explicit hazard data, structurally related compounds (e.g., 7-N-propyl-8-hydroxyquinoline) exhibit skin irritation risks.

Biological Activity

(Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H7ClN2O
  • IUPAC Name : N-hydroxyquinoline-7-carboximidoyl chloride
  • Synthesis : Typically synthesized via chlorination of N-hydroxyquinoline-7-carbimidoyl using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented:

  • Inhibition Zones : Studies have shown inhibition zones of up to 25 mm against Klebsiella pneumonia and 22 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .
  • Mechanism : The compound likely acts by chelating metal ions essential for bacterial growth, disrupting metabolic processes.

Anticancer Activity

The compound also shows promising anticancer activity across several cancer cell lines:

  • Cell Lines Tested : Notable studies have evaluated its effects on malignant melanoma (A-375) and lung cancer (A-549) cells.
  • Results : The compound demonstrated higher antiproliferative activity compared to traditional chemotherapeutics like cisplatin, with some derivatives showing IC50 values lower than 1 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : It acts as a chelating agent, binding to metal ions and inhibiting metalloenzymes crucial for cellular function.
  • Induction of Apoptosis : In cancer cells, it may induce caspase-dependent apoptosis, leading to cell cycle arrest and subsequent cell death .
  • Reactive Oxygen Species (ROS) Generation : Interaction with cellular antioxidants can increase ROS levels, further promoting cytotoxic effects in cancer cells .

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundHighHighStrong metal chelation properties
8-HydroxyquinolineModerateModerateUsed in Alzheimer's treatment
ClioquinolHighLowAntifungal and antibacterial properties

Case Studies

  • Antiviral Activity : A study highlighted that derivatives of 8-hydroxyquinoline, closely related to this compound, showed significant antiviral properties against H5N1 virus strains, suggesting potential applications in viral infections .
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents can enhance efficacy against resistant cancer cell lines, suggesting its role in multidrug resistance modulation .

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